molecular formula C49H63N5O13S2 B14754393 AF568 NHS ester

AF568 NHS ester

Cat. No.: B14754393
M. Wt: 994.2 g/mol
InChI Key: YRFFGLVXBMUQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF568 NHS ester, also known as Alexa Fluor 568 NHS ester, is a bright orange dye used for stable signal generation in imaging and flow cytometry. This compound is water-soluble and pH-insensitive from pH 4 to pH 10. The NHS ester (or succinimidyl ester) of Alexa Fluor 568 is a popular tool for conjugating this dye to proteins, antibodies, amine-modified oligonucleotides, and other amine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AF568 NHS ester typically involves dissolving the dye in high-quality anhydrous dimethylformamide or dimethylsulfoxide. The reaction is carried out in 0.1–0.2 M sodium bicarbonate buffer at pH 8.3, at room temperature for 1 hour. The pKa of the terminal amine is lower than that of the lysine epsilon-amino group, allowing for more selective labeling of the amine terminus using a buffer closer to neutral pH .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The dye is typically purified using gel filtration columns such as Sephadex G-25 or BioGel P-30, or through dialysis. Various purification kits optimized for different quantities of antibody conjugate are available .

Scientific Research Applications

AF568 NHS ester is a synthetic fluorophore structurally and functionally identical to Alexa Fluor™ 568, part of the Alexa Fluor™ family of fluorescent dyes . This amine-reactive, orange fluorescent dye is commonly used to label proteins or antibodies through primary amines, amine-modified oligonucleotides, and other amine-containing biomolecules . this compound is recommended for stable signal generation in imaging, including Western blotting, fluorescence microscopy, and flow cytometry .

Key Features:

  • High Brightness Emits intense red fluorescence, making it ideal for microscopy, flow cytometry, and other imaging techniques .
  • Amine-Reactive NHS Ester Forms stable bonds with primary amines, making it suitable for labeling proteins and other biomolecules .
  • Photostability Maintains strong fluorescence over time, ensuring consistent imaging results .
  • Spectrally Similar AF568 is spectrally similar to Texas Red, TF4 (Tide Fluor™ 4), and sulfo-Cyanine3.5 dyes . The excitation peak of AF568 lies at 572 nm and its emission peak is at 598 nm . It can be excited using a 561 nm laser .

Applications:

  • Protein and Antibody Labeling Ideal for tagging proteins and antibodies in fluorescent assays .
  • Microscopy & Flow Cytometry Provides clear, stable red fluorescence for cellular imaging and analysis .
  • Bioconjugation Useful in conjugating various biomolecules for research in cellular and molecular biology .

Mechanism of Action

AF568 NHS ester exerts its effects by reacting with primary amines on proteins, ligands, and amine-modified oligonucleotides. The resulting Alexa Fluor conjugate exhibits bright fluorescence and high photostability, making it ideal for imaging and detection applications. The molecular targets and pathways involved include the primary amines on proteins and other amine-containing molecules .

Comparison with Similar Compounds

AF568 NHS ester is spectrally similar to other dyes such as TF4 (Tide Fluor 4) and sulfo-Cyanine3.5 dyes. this compound is unique in its ability to provide stable signal generation in imaging, including Western Blotting, fluorescence microscopy, and flow cytometry .

List of Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal buffer conditions and protocols for conjugating AF568 NHS ester to proteins?

this compound reacts with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 8.5–9.0). A typical protocol involves:

  • Dissolving the target protein (e.g., antibodies, fibronectin) in 1 M sodium bicarbonate or phosphate buffer (pH 8.5–9.0) to ensure efficient amine reactivity .
  • Incubating the protein with a 10–20 molar excess of this compound for 1–2 hours at room temperature or overnight at 4°C to achieve a labeling ratio of ~3.5 dyes per protein molecule .
  • Removing unbound dye via dialysis (e.g., 10 kDa MWCO membranes) or centrifugal filtration (e.g., Amicon Ultra filters) .
  • Quantifying protein concentration using the BCA assay and calculating labeling efficiency via absorbance at 579 nm (dye) and 280 nm (protein), correcting for dye contribution at 280 nm .

Q. How should AF568-labeled conjugates be stored to maintain fluorescence stability?

  • Store labeled proteins at -20°C in single-use aliquots to avoid freeze-thaw cycles.
  • Protect from light using amber vials or foil wrapping, as AF568 is photolabile.
  • Avoid prolonged exposure to DMSO, which can accelerate dye aggregation; dilute stock solutions to ≤10% DMSO in aqueous buffers .

Advanced Research Questions

Q. How does labeling stoichiometry impact fluorescence signal and biological activity in live-cell imaging?

Over-labeling (>5 dyes/protein) can cause fluorescence quenching or protein aggregation, while under-labeling (<2 dyes/protein) reduces signal-to-noise.

  • Optimize molar ratios (e.g., 1:10 protein:dye) and validate functionality post-labeling. For example, labeled antibodies should retain target binding, confirmed via flow cytometry or immunofluorescence .
  • In live-cell studies, excessive dye-protein ratios may impair cellular uptake or induce cytotoxicity; titrate concentrations (e.g., 0.035 mg/mL for internalization assays) .

Q. What strategies minimize spectral crosstalk when using AF568 in multi-color imaging?

  • Pair AF568 (Ex/Em: 579/603 nm) with spectrally distinct dyes (e.g., AF488, AF647) and use narrow-bandpass filters.
  • Sequential acquisition (e.g., 561 nm laser for AF568, 637 nm for AF647) prevents bleed-through.
  • Validate using single-stain controls and fluorescence-minus-one (FMO) experiments to confirm channel specificity .

Q. How do AF568’s photophysical properties affect its performance in super-resolution microscopy (SMLM)?

AF568 exhibits moderate photon emission (~1,500–2,000 photons/molecule) and a duty cycle suitable for single-molecule localization microscopy (SMLM). However, its on-off switching kinetics are less robust than BODIPY-based dyes (e.g., BAA-30a), which can improve microtubule continuity measurements (±25% error vs. ±40% for AF568) .

  • For SMLM, use reducing imaging buffers (e.g., 100 mM mercaptoethylamine) to enhance blinking and increase localization precision .

Q. What validation methods ensure specificity of AF568-conjugated probes in complex biological systems?

  • Perform blocking controls: Pre-incubate cells with excess unlabeled ligand to compete for binding sites, reducing AF568 signal if specific .
  • Use knockout cell lines or siRNA-mediated target depletion to confirm signal loss .
  • For intracellular probes (e.g., tau oligomers), validate colocalization with organelle markers (e.g., lysotracker) and confirm absence of membrane-bound dye via acidic glycine washes .

Q. Troubleshooting & Method Optimization

Q. How can researchers resolve inconsistencies in AF568 signal intensity across experimental replicates?

  • Standardize dye-to-protein ratios and purification steps (e.g., dialysis duration, filter pore size) to reduce batch variability .
  • Quantify fluorescence intensity using calibrated instruments (e.g., spectrofluorometers) and normalize to protein concentration .
  • For fixed cells, optimize permeabilization (e.g., 0.1% Triton X-100) and blocking (5% BSA) to reduce nonspecific binding .

Q. What advanced techniques leverage AF568’s fluorescence lifetime (FL) for dynamic cellular studies?

  • Fluorescence Lifetime Imaging Microscopy (FLIM): AF568’s FL (~3.6 ns) enables differentiation from autofluorescence (typically <2 ns) in live-cell assays .
  • Förster Resonance Energy Transfer (FRET): Pair AF568 (donor) with AF647 (acceptor) to monitor protein-protein interactions, validated via FLIM-FRET analysis .

Properties

Molecular Formula

C49H63N5O13S2

Molecular Weight

994.2 g/mol

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfonatomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoate;triethylazanium

InChI

InChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51);2*4-6H2,1-3H3

InChI Key

YRFFGLVXBMUQQI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C

Origin of Product

United States

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